10-methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
This compound belongs to the pyrimido[4,5-b]quinoline family, characterized by a fused pyrimidine-quinoline scaffold with dione functionalities at positions 4 and 3. The substituents—10-methyl, 3-propyl, and 2-(o-tolyl)—impart distinct electronic and steric properties. Such derivatives are synthesized via multicomponent reactions involving aldehydes, dimedone, and aminopyrimidines, often catalyzed by acidic or organic catalysts under mild conditions . Their structural complexity and tunable substituents make them valuable in medicinal chemistry, particularly for antifungal, antitumor, and redox-modulating applications .
Properties
IUPAC Name |
10-methyl-2-(2-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-13-25-20(15-10-6-5-9-14(15)2)23-21-18(22(25)27)19(26)16-11-7-8-12-17(16)24(21)3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFDBANATYHPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-b]quinolines, have shown promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562. They also demonstrated activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) that promote apoptosis, repair DNA damage, and induce cell cycle arrest.
Mode of Action
It is known that pyrimido[4,5-b]quinolines interact with their targets to promote apoptosis, repair dna damage, and induce cell cycle arrest
Biological Activity
10-Methyl-3-propyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the pyrimidoquinoline class. This compound exhibits a unique structural configuration characterized by a pyrimidine ring fused with a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The presence of various substituents such as methyl, propyl, and o-tolyl groups enhances its chemical properties and potential biological activities.
Biological Activities
Research indicates that derivatives of pyrimido[4,5-b]quinoline, including this compound, exhibit a wide range of biological activities:
- Antitumor : These compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial : They possess significant activity against various bacterial and fungal strains.
- Anti-inflammatory : Some derivatives have demonstrated the ability to reduce inflammation.
- Antiviral : Certain studies suggest efficacy against viral infections.
The following table summarizes the biological activities associated with similar compounds:
| Activity | Description |
|---|---|
| Antitumor | Inhibition of cancer cell growth and induction of apoptosis. |
| Antimicrobial | Effective against bacteria such as E. coli and fungi like Candida species. |
| Anti-inflammatory | Reduction in inflammatory markers in vitro and in vivo models. |
| Antiviral | Inhibition of viral replication in cell cultures. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation : The structure allows for binding to DNA, potentially disrupting replication processes.
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and immune responses.
Case Studies
Several studies have evaluated the biological activity of pyrimido[4,5-b]quinoline derivatives:
- Antitumor Activity Study :
- Antifungal Activity Assessment :
- Anti-inflammatory Effects :
Synthesis Methods
The synthesis of this compound can be achieved through multi-component reactions involving aromatic aldehydes, dimedone, and amino-pyrimidines under various catalytic conditions . This method is advantageous due to high yields and reduced reaction times.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrimido[4,5-b]quinoline derivatives vary in substituents and dione positions, leading to divergent biological and chemical profiles:
Key Observations :
- 2,4-Diones exhibit NAD+-like redox behavior, while 4,5-diones may favor antifungal activity via CYP51 binding .
- Substituent Effects: Alkyl Chains: Longer alkyl chains (e.g., 10-octyl in ) enhance lipophilicity and membrane penetration but reduce solubility. The target’s 3-propyl and 10-methyl balance these properties. Electron-Withdrawing Groups: Nitro (e.g., in ) or trifluoromethyl groups (as in ) increase electrophilicity, enhancing reactivity toward nucleophiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
